molecular formula C42H70N2O6 B12746885 (3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid CAS No. 174740-56-8

(3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid

Cat. No.: B12746885
CAS No.: 174740-56-8
M. Wt: 699.0 g/mol
InChI Key: AYOCYBPDYPSXIV-OKZCBTSDSA-N
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Description

(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biological systems.

Medicine

In medicine, (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid has potential therapeutic applications. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Industry

In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of enzymatic activity or the alteration of signaling pathways. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, making it a versatile tool for studying biological processes.

Properties

CAS No.

174740-56-8

Molecular Formula

C42H70N2O6

Molecular Weight

699.0 g/mol

IUPAC Name

4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H70N2O6/c1-27(2)29-16-21-42(37(50)43-24-12-10-8-9-11-13-34(47)44-26-28(45)25-35(48)49)23-22-40(6)30(36(29)42)14-15-32-39(5)19-18-33(46)38(3,4)31(39)17-20-41(32,40)7/h28-33,36,45-46H,1,8-26H2,2-7H3,(H,43,50)(H,44,47)(H,48,49)/t28?,29-,30+,31-,32+,33-,36+,39-,40+,41+,42-/m0/s1

InChI Key

AYOCYBPDYPSXIV-OKZCBTSDSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCC(CC(=O)O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCC(CC(=O)O)O

Origin of Product

United States

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